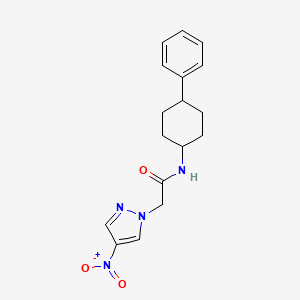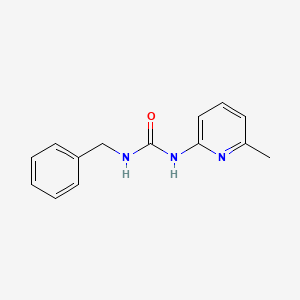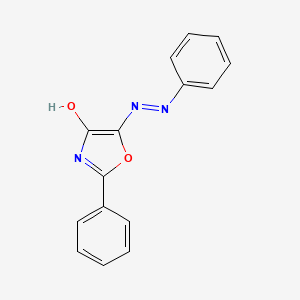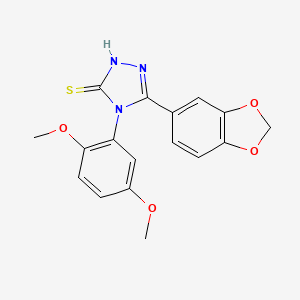
1-(2-deoxy-D-threo-pentofuranosyl)-5-methyl-4-(methylamino)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)-1,2-dihydropyrimidin-2-one is a complex organic compound belonging to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a ribose sugar moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)-1,2-dihydropyrimidin-2-one typically involves multiple steps. One common method includes the condensation of a suitable pyrimidine derivative with a ribose sugar derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized pyrimidine nucleosides.
Aplicaciones Científicas De Investigación
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)-1,2-dihydropyrimidin-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: This compound is studied for its role in nucleic acid metabolism and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes involved in nucleic acid synthesis and metabolism. The compound’s effects are mediated through its binding to active sites on these enzymes, leading to alterations in their activity and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uridine: A naturally occurring nucleoside with a similar structure but lacking the methyl and methylamino groups.
Cytidine: Another pyrimidine nucleoside with a similar ribose sugar moiety but different functional groups on the pyrimidine ring.
Uniqueness
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)-1,2-dihydropyrimidin-2-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl and methylamino groups enhance its stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H17N3O4 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
1-[(4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O4/c1-6-4-14(11(17)13-10(6)12-2)9-3-7(16)8(5-15)18-9/h4,7-9,15-16H,3,5H2,1-2H3,(H,12,13,17)/t7-,8-,9?/m1/s1 |
Clave InChI |
SUURDKULGPGHGO-ZAZKALAHSA-N |
SMILES isomérico |
CC1=CN(C(=O)N=C1NC)C2C[C@H]([C@H](O2)CO)O |
SMILES canónico |
CC1=CN(C(=O)N=C1NC)C2CC(C(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-dibenzo[b,d]furan-2-ylethyl)quinoxaline-2-carboxamide](/img/structure/B11479346.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11479367.png)
![12-bromo-11,13-dimethyl-5-(4-nitrophenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11479372.png)
![8-Methoxy-1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11479377.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479395.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]butanamide](/img/structure/B11479400.png)
![4-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]benzenesulfonamide](/img/structure/B11479406.png)
![1-[2-(4-fluorophenoxy)phenyl]-5-methyl-1H-tetrazole](/img/structure/B11479413.png)
![4-[5-(Acetylamino)-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B11479417.png)
![6-acetyl-5-(4-chlorophenyl)-2,7-dimethyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B11479418.png)



